molecular formula C6H10N4 B017548 5-(Aminomethyl)-2-methylpyrimidin-4-amine CAS No. 95-02-3

5-(Aminomethyl)-2-methylpyrimidin-4-amine

Cat. No. B017548
CAS RN: 95-02-3
M. Wt: 138.17 g/mol
InChI Key: OZOHTVFCSKFMLL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine and related compounds involves various chemical strategies. For instance, an improved synthesis process involves the monoamination of dichloropyrimidine derivatives, showcasing the complexities of achieving selective amination (Brown, 2007). Additionally, regioselective reactions, as demonstrated by Doulah et al. (2014), play a critical role in the synthesis of substituted pyrimidines, highlighting the precision required in chemical reactions to achieve desired products.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including 5-(Aminomethyl)-2-methylpyrimidin-4-amine, is often elucidated using X-ray crystallography. These analyses provide insights into the compound's crystalline structure and intermolecular interactions, essential for understanding its chemical behavior and reactivity (Doulah et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving 5-(Aminomethyl)-2-methylpyrimidin-4-amine are diverse, including its use as an intermediate in various syntheses. The compound's reactivity with amidine salts, for instance, reveals its potential for creating complex molecular structures, which can be crucial for developing new pharmaceuticals (Evans & Robertson, 1973).

Scientific Research Applications

1. Formation of 5-Aminomethyl-2,3-dihydropyridine-4 (1H)-ones

  • Application Summary: This compound is used in the formation of 5-substituted β-hydroxyketones, β-aminoketones, and δ-diketones .
  • Methods of Application: Various 4-aminotetrahydropyridinylidene salts were treated with aldehydes in an alkaline medium .
  • Results: The new compounds were characterized using spectroscopic methods and a single crystal structure analysis. Some of them showed anticancer and antibacterial properties .

2. Reductive Amination, Hydrogenation and Hydrodeoxygenation

  • Application Summary: This compound is used in the reductive amination, hydrogenation, and hydrodeoxygenation of 5-Hydroxymethylfurfural (HMF) to produce furan based primary, secondary and tertiary amines including N-methylamines .
  • Methods of Application: The process involves the use of cobalt nanoparticles catalyzed reductive amination, hydrogenation and hydrodeoxygenation of HMF .
  • Results: The process resulted in the production of 2,5-bis (hydroxymethyl)furan, (5-methylfuran-2-yl)methanol and selected N-, O-, and S-containing heterocycles .

3. Dopamine Signaling Study

  • Application Summary: This compound might be investigated as a potential tool to study dopamine signaling.
  • Methods of Application: The specific methods of application are not provided in the source.
  • Results: The specific results or outcomes are not provided in the source.

4. Development of Antibiotics

  • Application Summary: This compound is used in the development of aryl substituted aminomethyl spectinomycin (eAmSPCs) antibiotics .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results: These antibiotics could potentially be developed into therapeutics to treat many infections, including those resistant to current treatments, and biodefense pathogens .

5. Valorization of Biomass-Derived Furfurals

  • Application Summary: This compound is used in the valorization of biomass-derived furfurals. It has been converted to 5-(aminomethyl)2-furancarboxylic acid (AMFC), a promising monomer for biopolymers .
  • Methods of Application: The process involves a two-step process including aerial oxidation of HMF using a Pt/SiO2 catalyst followed by reductive amination by transaminase .
  • Results: The process resulted in the production of AMFC with a yield of 77%. This is the most efficient AMFC catalytic production method from HMF reported to date .

6. Hybrid Conversion of 5-Hydroxymethylfurfural

  • Application Summary: This compound is used in the hybrid conversion of 5-hydroxymethylfurfural (HMF) to 5-aminomethyl-2-furancarboxylic acid (AMFC), which is a promising monomer for new bio-sourced polymers .
  • Methods of Application: The process involves the selection of the best oxidation catalyst for HMF conversion to 5-aldehyde-2-furancarboxylic acid and immobilizing a transaminase onto a solid carrier. This is followed by the implementation of the first one-pot/two-steps hybrid catalytic process to produce AMFC .
  • Results: The process resulted in the production of AMFC with a yield of 77%. This is the most efficient AMFC catalytic production method from HMF reported to date .

7. Reductive Amination of 5-Hydroxymethyl-2-furaldehyde

  • Application Summary: This compound is used in the reductive amination of 5-hydroxymethyl-2-furaldehyde (HMF) with an aqueous solution of ammonia (NH3 aq.) and molecular hydrogen (H2) to synthesize the corresponding primary amine of 5-aminomethyl-2-furylmethanol (FAA) .
  • Methods of Application: The process involves the use of Beta-zeolite supported ruthenium catalysts .
  • Results: The specific results or outcomes are not provided in the source .

8. Synthesis of Biofuels and Renewable Chemicals

  • Application Summary: This compound is used in the synthesis of various biofuels and renewable chemicals from biomass-derived furfural and 5- (hydroxymethyl)furfural .
  • Methods of Application: The process involves using eco-friendly reagents and reaction conditions by adhering to the principles of green chemistry .
  • Results: The specific results or outcomes are not provided in the source .

Future Directions

While specific future directions for “5-(Aminomethyl)-2-methylpyrimidin-4-amine” are not available, research in the field of organic and medicinal chemistry continues to explore new synthetic methods, potential biological activities, and applications of pyrimidine derivatives and other organic compounds .

properties

IUPAC Name

5-(aminomethyl)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-4-9-3-5(2-7)6(8)10-4/h3H,2,7H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOHTVFCSKFMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40241713
Record name 2-Methyl-4-amino-5-aminomethylpyrimidine
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URL https://comptox.epa.gov/dashboard/DTXSID40241713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)-2-methylpyrimidin-4-amine

CAS RN

95-02-3
Record name 4-Amino-2-methyl-5-pyrimidinemethanamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-amino-5-aminomethylpyrimidine
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Record name 4-amino-5-aminomethyl-2-methylpyrimidine
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Record name 2-Methyl-4-amino-5-aminomethylpyrimidine
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Record name 4-amino-2-methylpyrimidine-5-methylamine
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Record name 4-AMINO-2-METHYL-5-PYRIMIDINEMETHANAMINE
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Synthesis routes and methods I

Procedure details

An amount of 170 g of isopropanol was added to 30.0 g of the 2-methyl-4-amino-5-aminomethylpyrimidine carbonate thus obtained, followed by heating at about 85° C. for 180 minutes to give 2-methyl-4-amino-5-aminomethylpyrimidine with purity of 99.0%.
Name
2-methyl-4-amino-5-aminomethylpyrimidine carbonate
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
170 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Into an Erlenmeyer's flask of 100 ml, 2.00 g (14.6 millimole) of 2-methyl-4-amino-5-formylpyrimidine, 40 g of 20 wt. % ammonia-methanol solution and 2.0 mg of molybdic acid (H2MoO4.H2O) were added, and the mixture was stirred for 2 hours under room temperature, with the flask being closely stoppered. Following subsequently the same procedure as in Example 1, 2-methyl-4-amino-5-aminomethylpyrimidine was obtained at a yield of 93.5%.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Aminomethyl)-2-methylpyrimidin-4-amine
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
38
Citations
M Jiang, M Liu, H Huang, F Chen - Organic Process Research & …, 2021 - ACS Publications
Herein, we demonstrate an expeditiously fully continuous flow synthesis of 5-(aminomethyl)-2-methylpyrimidin-4-amine, a key intermediate for vitamin B 1 . The process is accomplished …
Number of citations: 9 pubs.acs.org
L Brehm, O Frank, M Jünger, M Wimmer… - Journal of agricultural …, 2019 - ACS Publications
Increasing the thiamine concentration in a respective process flavor yields a product with a significant higher kokumi activity. S-plot analysis of the mass spectrometric data revealed …
Number of citations: 11 pubs.acs.org
S Kitayama, A Igoshi, Y Shimamura… - Bioscience …, 2022 - academic.oup.com
Recently, a yellow Maillard pigment named pyrizepine was identified from a heated solution containing thiamine and glucose. Here, we examined the formation scheme of this pigment …
Number of citations: 5 academic.oup.com
L Brehm, O Frank, J Ranner… - Journal of Agricultural and …, 2020 - ACS Publications
To obtain high-kokumi-active building blocks, which can be used to produce savory process flavors, it is essential to obtain a better understanding on the formation rate of kokumi-active …
Number of citations: 7 pubs.acs.org
E Valbahs, P Grabusts, I Dreyer - … . RESOURCES. Proceedings of the …, 2015 - journals.rta.lv
Usually, when the practical motion planning and the shortest path are discoursed, mainly the limited number of tasks is observed. Almost all the tasks associated with the path from one …
Number of citations: 4 journals.rta.lv
E Valbahs, I Dreyer, P Grabusts - irjaes.com
Usually, when the practical motion planning and the shortest path are discoursed, mainly the limited number of tasks is observed. Almost all the tasks associated with the path from one …
Number of citations: 2 irjaes.com
JB He, YL Ren, QS Sun, GY You, L Zhang… - Bioorganic & Medicinal …, 2014 - Elsevier
By targeting the ThDP binding site of Escherichia coli PDHc-E1, two new ‘open-chain’ classes of E. coli PDHc-E1 inhibitors, amide and urea derivatives, were designed, synthesized, …
Number of citations: 16 www.sciencedirect.com
L Gao, L Lai, B Ye, M Liu, D Cheng, M Jiang… - Journal of Flow …, 2022 - Springer
An expeditious and efficient continuous-flow process is reported for the synthesis of N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA). The starting material 1,6-…
Number of citations: 1 link.springer.com
PP de Castro, GMF Batista… - Current Topics in …, 2023 - ingentaconnect.com
Over the last two decades, with the advent of continuous flow technologies, continuous processes have emerged as a major area in organic synthesis. In this context, continuous flow …
Number of citations: 2 www.ingentaconnect.com
JM Fitzpatrick, DW Roberts… - Journal of Applied …, 2017 - Wiley Online Library
It is widely accepted that substances that cannot penetrate through the skin will not be sensitizers. LogKow and molecular weight (MW) have been used to set thresholds for …

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